molecular formula C13H14ClN3O2 B2925031 1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole CAS No. 956910-07-9

1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2925031
CAS No.: 956910-07-9
M. Wt: 279.72
InChI Key: ZEJWZGJVLLMJLE-UHFFFAOYSA-N
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Description

1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure It contains a pyrazole ring substituted with a 4-chlorophenyl group, a nitroethyl group, and two methyl groups

Preparation Methods

The synthesis of 1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with nitroethane to form 1-(4-chlorophenyl)-2-nitropropene. This intermediate is then reacted with 3,5-dimethylpyrazole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using reagents such as iron and hydrochloric acid. Common reagents and conditions for these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol. Major products formed from these reactions include amino derivatives and substituted phenyl derivatives.

Scientific Research Applications

1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-2-nitropropene: An intermediate in the synthesis of the target compound.

    3,5-dimethylpyrazole: A precursor used in the synthesis.

    4-chlorobenzaldehyde: Another precursor used in the synthesis. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research is needed to fully explore its potential and develop new applications.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-3-5-12(14)6-4-11/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJWZGJVLLMJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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